

Independent Verification of MYCi361's Mechanism: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	MYCi361	
Cat. No.:	B609373	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Myc inhibitor **MYCi361** with other alternatives, supported by available experimental data. We delve into the mechanism of action, comparative efficacy, and tolerability, presenting quantitative data in structured tables and detailing key experimental protocols.

Unveiling the Mechanism of MYCi361

MYCi361 is a small molecule inhibitor that directly targets the oncoprotein c-Myc, a master regulator of cellular processes frequently dysregulated in cancer.[1][2] Independent and developer-led studies have elucidated a multi-faceted mechanism of action. **MYCi361** engages c-Myc within the cell, disrupting its crucial interaction with its binding partner MAX.[3][4] This disruption is fundamental, as the c-Myc/MAX heterodimer is the functional unit that binds to DNA and drives the expression of genes involved in cell proliferation, metabolism, and apoptosis.[1][2]

Furthermore, **MYCi361** enhances the phosphorylation of c-Myc at threonine-58 (T58).[1][3][5] This specific phosphorylation event acts as a signal for the proteasome, the cell's machinery for protein degradation, leading to a reduction in c-Myc protein levels.[1][5] This dual action of inhibiting dimerization and promoting degradation makes **MYCi361** a potent suppressor of c-Myc activity.[3][5]



The binding site of **MYCi361** has been localized to a "hotspot" region on the c-Myc protein, specifically amino acids 366-381.[6] This region is also the binding site for other known c-Myc inhibitors, including 10074-G5 and JKY-2-169.[6]

Comparative Analysis of MYCi361 and Alternatives

A direct comparison with other c-Myc inhibitors reveals a landscape of varied potency, tolerability, and mechanisms. The most pertinent comparator to **MYCi361** is its close analog, MYCi975, which was developed to improve upon the therapeutic index of the parent compound.[3][5][7] Other notable small molecule inhibitors include 10058-F4 and 10074-G5, while OMO-103 represents a different class of peptide-based inhibitors that has advanced to clinical trials.[2][8][9][10][11][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for **MYCi361** and its alternatives.

Table 1: In Vitro Activity of c-Myc Inhibitors

Compoun d	Target	Binding Affinity (Kd)	IC50 (Prostate Cancer, MycCaP)	IC50 (Leukemi a, MV4- 11)	IC50 (Lympho ma, HL- 60)	Referenc e(s)
MYCi361	с-Мус	3.2 μΜ	2.9 μΜ	2.6 μΜ	5.0 μΜ	[4][13][14]
MYCi975	с-Мус	2.5 μΜ	Not Reported	Not Reported	Not Reported	[7]
10058-F4	c-Myc/MAX Interaction	Not Reported	Not Reported	Not Reported	49.0 μΜ	[2]
10074-G5	с-Мус	2.8 μΜ	Not Reported	Not Reported	Not Reported	[14]

Note: A comprehensive side-by-side comparison of IC50 values across a standardized panel of cell lines is not readily available in the public literature. The data presented is compiled from



various sources.

Table 2: In Vivo Properties and Tolerability

Compound	Administrat ion	Half-life (mice)	Key In Vivo Finding	Tolerability	Reference(s
MYCi361	i.p. or p.o.	44h (i.p.), 20h (p.o.)	Suppresses tumor growth, enhances anti-PD1 immunothera py.	Narrow therapeutic index, evidence of in vivo toxicity.	[3][5][13]
MYCi975	p.o., i.p., or i.v.	Not specified	Inhibits tumor growth with no significant changes in body weight.	Remarkably well-tolerated, can be given at up to 10x the efficacious dose.	[5][6][7]
10074-G5	i.v.	37 min	No effect on Daudi xenograft growth due to rapid metabolism.	Poor metabolic stability limits in vivo efficacy.	[1]
OMO-103	İ.V.	~40h (humans)	Stable disease observed in a Phase 1 clinical trial in patients with advanced solid tumors.	Generally well-tolerated with mild, manageable side effects.	[9][12]



Key Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound within intact cells.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

- Cell Treatment: Culture cells to the desired confluency and treat with either the test compound (e.g., MYCi361) or a vehicle control for a specified time.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
- Lysis: After heating, lyse the cells by freeze-thaw cycles or using a lysis buffer.
- Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
- Protein Quantification: Collect the supernatant and quantify the amount of the target protein (c-Myc) remaining in the soluble fraction using Western blotting or other protein detection methods.
- Data Analysis: Plot the amount of soluble c-Myc as a function of temperature. A shift in the
 melting curve to a higher temperature in the presence of the compound indicates target
 engagement.

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

Co-IP is used to investigate protein-protein interactions, such as the dimerization of c-Myc and MAX.[20][21][22][23][24]



Protocol:

- Cell Lysis: Lyse cells treated with the inhibitor or vehicle control using a non-denaturing lysis buffer to preserve protein interactions.
- Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-MAX antibody) overnight at 4°C.
- Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein in the complex (e.g., anti-c-Myc antibody). A reduced amount of coimmunoprecipitated c-Myc in the inhibitor-treated sample indicates disruption of the MYC-MAX interaction.

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding affinity of a small molecule to a protein in a solution-based, homogeneous format.[25][26][27][28][29]

Protocol:

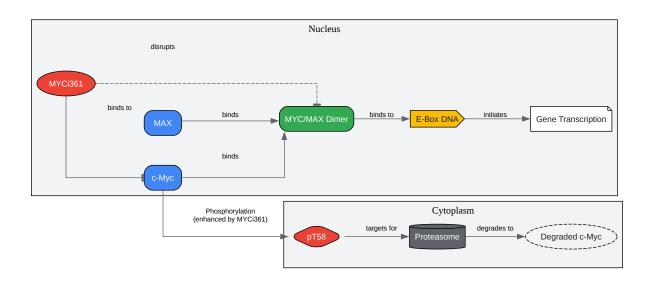
- Reagents: Prepare a fluorescently labeled probe that binds to the target protein (c-Myc) and the unlabeled test compound (inhibitor).
- Assay Setup: In a microplate, combine the target protein and the fluorescent probe at concentrations that result in a significant polarization signal.



- Competition: Add increasing concentrations of the unlabeled test compound to the wells.
- Incubation: Allow the reaction to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a plate reader.
- Data Analysis: As the unlabeled compound displaces the fluorescent probe from the target protein, the polarization value will decrease. Plot the polarization values against the inhibitor concentration to determine the binding affinity (Kd or IC50).

Visualizing the Pathways and Workflows

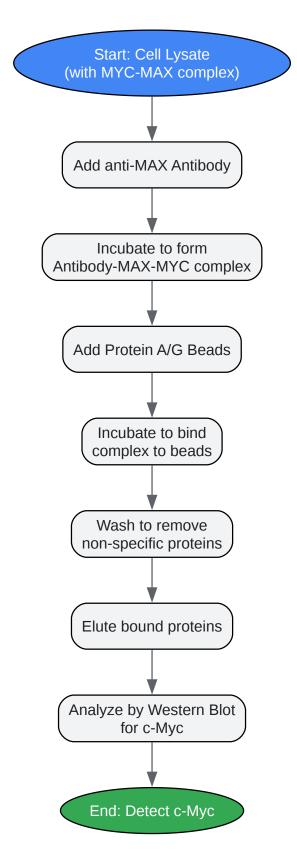
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.





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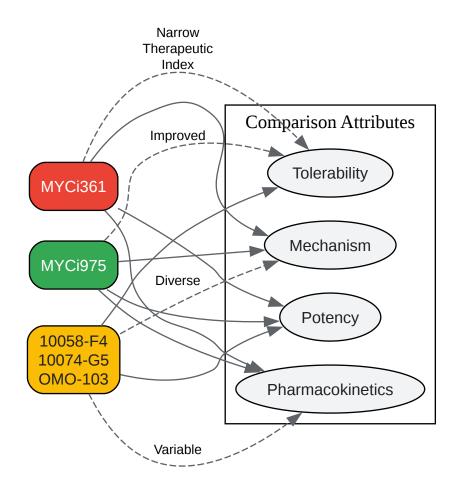
Caption: Mechanism of action of MYCi361.





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Caption: Co-Immunoprecipitation workflow.



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Caption: Logical comparison of MYC inhibitors.

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